The synthesis of oxeladin citrate involves multiple chemical steps, primarily utilizing organic synthesis techniques. While specific details may vary, the general approach includes:
The synthesis process highlights the complexity and multi-step nature necessary for producing this compound, requiring careful control of reaction conditions to ensure yield and purity .
The molecular structure of oxeladin citrate can be represented as follows:
The structural representation indicates the presence of functional groups that contribute to its biological activity. The phenylpropane backbone is crucial for its interaction with biological targets, particularly in the central nervous system where it exerts its antitussive effects.
Oxeladin citrate undergoes several chemical reactions that can be analyzed in terms of stability and degradation:
These analyses are critical for ensuring the compound's stability in formulations intended for therapeutic use.
Oxeladin citrate primarily acts as an antitussive agent through central action on the cough reflex center located in the brainstem. Its mechanism involves:
This dual action not only helps manage cough but may also address underlying inflammatory processes contributing to respiratory symptoms.
Oxeladin citrate is primarily utilized in medical formulations as a cough suppressant. Its applications include:
The unique profile of oxeladin citrate allows it to serve as a valuable therapeutic option in respiratory medicine while also opening avenues for research into additional medical applications.
Oxeladin citrate (C₂₆H₄₁NO₁₀) is a non-opioid antitussive agent developed as a safer alternative to narcotic cough suppressants. Its primary mechanism involves selective suppression of the cough reflex at the medullary center without inducing respiratory depression or dependence. Unlike codeine derivatives, it lacks analgesic properties and abuse potential, positioning it as a specialized bulbar cough center modulator [1] [5].
Oxeladin was first synthesized and pharmacologically characterized in 1957 by David et al. during investigations into diethylaminoethoxyethyl ester derivatives. The initial study demonstrated its high antitussive potency in feline models, showing 94% cough suppression efficacy at optimal doses—significantly outperforming placebo and rivaling codeine without narcotic side effects [1]. Pharmaceutical companies commercialized the citrate salt formulation in the 1960s under brand names including Tussoril, Paxeladine, and Tuscalman [3]. Despite promising early clinical results, its adoption remained limited to specific regional markets (e.g., parts of Europe and Asia), never achieving global therapeutic penetration due to emerging safety concerns in the late 20th century.
Oxeladin citrate belongs to two overlapping chemical classes:
Structural Features:
O=C(OCCOCCN(CC)CC)C(c1ccccc1)(CC)CC
[1] The protonatable nitrogen atom (pKa ~9.2) and ester bond make pH-sensitive solubility and metabolic lability key determinants of its pharmacokinetics. X-ray crystallography confirms the citrate complex stabilizes via ionic bonding between the ammonium cation and citrate anions [6].
Table 1: Key Chemical Identifiers and Properties
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutanoate citrate | [1] |
CAS Registry (Citrate) | 52432-72-1 | [6] |
PubChem CID (Citrate) | 9936727 | [2] |
Molecular Weight (Citrate) | 527.60 g/mol | [6] |
Empirical Formula | C₂₆H₄₁NO₁₀ | [6] |
ChEBI ID | 31945 | [6] |
Oxeladin citrate’s regulatory journey exemplifies region-specific risk-benefit assessments:
Table 2: Global Regulatory Status Overview
Region/Country | Status | Key Milestones |
---|---|---|
Armenia | Banned | Withdrawn (2000) due to carcinogenicity risks |
United States | Never Approved | No ANDA submissions identified |
European Union | Lapsed | Market withdrawals post-2000; not in EMA active register |
Japan | Approved | Marketed under JAN code D01576 |
The carcinogenicity evidence referenced by Armenian authorities originated from undisclosed German toxicology studies, though methodological details remain inaccessible in public literature. No WHO-issued global ban exists, permitting discretionary national regulation [1] [4] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1